molecular formula C13H26ClN3O3 B13468063 Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride

Cat. No.: B13468063
M. Wt: 307.82 g/mol
InChI Key: YMFHLFRRQTWDGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate protective group, a carbamoyl-linked 2-aminoethyl side chain, and a hydrochloride counterion. This structure is pivotal in medicinal chemistry for its role as an intermediate in synthesizing protease inhibitors and other bioactive molecules. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Key synthetic steps involve coupling tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with carbamoylating agents under mild conditions (e.g., DMF at room temperature), followed by HCl-mediated salt formation in dichloromethane (DCM) or ethyl acetate . The compound’s purity typically exceeds 95%, as validated by HPLC and NMR .

Properties

Molecular Formula

C13H26ClN3O3

Molecular Weight

307.82 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethylcarbamoyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H25N3O3.ClH/c1-13(2,3)19-12(18)16-8-4-10(5-9-16)11(17)15-7-6-14;/h10H,4-9,14H2,1-3H3,(H,15,17);1H

InChI Key

YMFHLFRRQTWDGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-aminoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of PROTAC® for targeted protein degradation, which is a promising approach for treating various diseases.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can selectively degrade disease-causing proteins.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC® molecules consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride and related compounds:

Compound Structural Features Synthesis Conditions Purity Key Applications References
Target Compound Piperidine core, carbamoyl-ethylamine side chain, HCl salt DMF, room temperature; HCl in DCM/EtOAc ≥95% Protease inhibitor intermediates
tert-Butyl 4-((2-(phenethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate Phenethoxycarbonyl-benzo[b]thiophene substituent Acetonitrile, hydroxybenzotriazole, carbodiimide coupling ≥95% Antimalarial (Plasmodium inhibitors)
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (y=1) Shorter aminomethyl side chain (no carbamoyl group) DMF, room temperature N/A HGF/MET pathway inhibitors
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate (y=2) Ethylamine side chain (no carbamoyl linkage) DMF, room temperature N/A Precursor for triplex protease inhibitors
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate Chloro-oxoethyl substituent THF, sec-butyllithium at -78°C N/A Intermediate for alkylation reactions

Key Differences and Implications

The phenethoxycarbonyl-benzo[b]thiophene derivative () exhibits a bulkier aromatic group, which may increase steric hindrance but improve selectivity for Plasmodium targets .

Synthetic Complexity :

  • The target compound’s synthesis under mild conditions (DMF, r.t.) contrasts with the low-temperature (-78°C), lithium-mediated reactions required for the chloro-oxoethyl analogue (), highlighting scalability advantages .

Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate), critical for in vivo applications .

Biological Activity :

  • Carbamoyl-containing derivatives show higher protease inhibition efficacy than ethylamine variants (y=2), as the carbamoyl group mimics peptide bonds in substrate-enzyme interactions .

Critical Notes

  • Structural Limitations: The carbamoyl group may reduce membrane permeability compared to non-polar analogues, necessitating prodrug strategies.
  • Synthesis Trade-offs : While DMF-based coupling is efficient, residual solvent removal requires stringent purification, impacting cost .
  • Unanswered Questions : The target compound’s exact biological targets and in vivo pharmacokinetics remain underexplored in the literature reviewed.

Biological Activity

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurological pathways and its antibacterial properties. This article explores the compound's biological activity, synthesizing findings from various studies, case reports, and research data.

  • Molecular Formula : C12H22ClN3O2
  • Molecular Weight : 264.79 g/mol
  • CAS Number : 206989-61-9

Neurological Modulation

Recent studies have indicated that compounds with a piperidine core, such as this compound, can interact with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological processes and disorders.

  • Agonistic Activity : Research has shown that derivatives of the piperidine structure exhibit agonistic effects on TAAR1. For instance, a study reported an EC50 value of 0.507 μM for a related compound, suggesting significant receptor activation potential .
  • Potential in Schizophrenia Treatment : The ability to modulate TAAR1 may provide therapeutic avenues for conditions like schizophrenia. The compounds derived from this core structure are being explored for their efficacy in animal models .

Antibacterial Properties

The compound also shows promise as an antibacterial agent, particularly against Gram-positive bacteria:

  • Activity Against Resistant Strains : A related compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to traditional antibiotics .
  • Mechanism of Action : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, although specific mechanisms for this compound remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Neurological ModulationAgonistic effect on TAAR1 (EC50 = 0.507 μM)
Antibacterial EfficacyEffective against MRSA and VREfm
Potential Therapeutic UseInvestigated for schizophrenia treatment

Case Study: Efficacy in Animal Models

In a controlled study involving rodents, a derivative of the compound was administered to evaluate its effects on behavior associated with anxiety and psychosis. Results indicated that the compound significantly reduced anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .

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